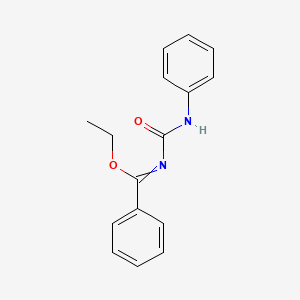![molecular formula C16H22O4S2 B14560234 Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate CAS No. 61713-26-6](/img/structure/B14560234.png)
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate is a complex organic compound with a molecular formula of C17H24O5S2. This compound is characterized by the presence of ethoxy, oxoethyl, sulfanyl, and phenylethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioacetate. This intermediate is then reacted with 2-ethoxy-2-oxoethyl bromide under basic conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoethyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, affecting their function. The oxoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- Ethyl 2-[1-(2-oxoethyl)sulfanyl]acetate
- Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]acetate
Uniqueness
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate is unique due to the presence of both ethoxy and phenylethyl groups, which provide distinct chemical properties and reactivity.
Properties
CAS No. |
61713-26-6 |
|---|---|
Molecular Formula |
C16H22O4S2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate |
InChI |
InChI=1S/C16H22O4S2/c1-4-19-14(17)11-21-16(3,13-9-7-6-8-10-13)22-12-15(18)20-5-2/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
HTNJALCIVADYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(C)(C1=CC=CC=C1)SCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14560243.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine](/img/structure/B14560255.png)
